2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid
Overview
Description
Scientific Research Applications
Scientific Field
This research is at the interface between biophysics and chemistry .
Application Summary
The study aims to investigate the effect of materials, size, shape, and functionalization on nanoparticle interactions with model membranes . This research is particularly relevant for the design of drug delivery vehicles and contrast agents for biomedical research .
Methods of Application
The research combines a range of techniques including fluorescence, light and small angle x-ray scattering, and impedance spectroscopy . Suspended lipid membranes, surface-supported membranes, and vesicles are used as model systems .
Siderophores
Scientific Field
This research is in the field of biochemistry .
Application Summary
The study provides a detailed review of the diverse classifications, biosynthetic pathways of siderophores, and their role in regulating bioavailable iron levels . Siderophores are renowned for their high iron binding capacity, essential for all life forms requiring iron .
Methods of Application
The research explores the secretion mechanisms of siderophores in microbes and plants . It also discusses the applications of siderophores in medicine, agriculture, and environmental sciences .
Results or Outcomes
The paper demonstrates the wide prospects of siderophores in scientific research and practical applications . These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
AI Tools in Academic Research
Scientific Field
Application Summary
Methods of Application
Results or Outcomes
Bioinformatics
Scientific Field
This research is in the field of bioinformatics .
Application Summary
The study provides a basic understanding of the functioning of the gene when coding sequences of specific proteins . It also discusses the role that DNA has on specific diseases or functions of thousands of proteins that are produced .
Methods of Application
The research combines the methods used in the collection, storage, identification, analysis, and correlation of this huge and complex data .
AI Tools in Academic Research
Scientific Field
Application Summary
Methods of Application
Results or Outcomes
Bioinformatics
Scientific Field
This research is in the field of bioinformatics .
Application Summary
The study provides a basic understanding of the functioning of the gene when coding sequences of specific proteins . It also discusses the role that DNA has on specific diseases or functions of thousands of proteins that are produced .
Methods of Application
The research combines the methods used in the collection, storage, identification, analysis, and correlation of this huge and complex data .
properties
IUPAC Name |
2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIGNODXSRKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025620 | |
Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetamido-3-((4-chlorophenyl)thio)-2-methyl-1H-indol-1-yl)acetic acid | |
CAS RN |
802904-66-1 | |
Record name | AZD-1981 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1981 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11946 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1981 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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